molecular formula C21H27N5O2S B12245061 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine

Cat. No.: B12245061
M. Wt: 413.5 g/mol
InChI Key: KLCWUIHUGAIKOR-UHFFFAOYSA-N
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Description

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine is a complex organic compound that features a combination of several heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiazole ring, for instance, can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The imidazo[1,2-b]pyridazine moiety can be synthesized via cyclization reactions involving appropriate precursors . The final step involves the coupling of these heterocyclic units under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound’s unique structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine apart is its combination of multiple heterocyclic structures, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further study in various fields of research .

Properties

Molecular Formula

C21H27N5O2S

Molecular Weight

413.5 g/mol

IUPAC Name

[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C21H27N5O2S/c1-14-19(29-13-22-14)20(27)25-9-7-15(8-10-25)12-28-18-6-5-17-23-16(21(2,3)4)11-26(17)24-18/h5-6,11,13,15H,7-10,12H2,1-4H3

InChI Key

KLCWUIHUGAIKOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C(C)(C)C

Origin of Product

United States

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